molecular formula C17H16ClN3O2S B12216367 Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12216367
M. Wt: 361.8 g/mol
InChI Key: LUERUDORCQEBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ester group at position 3, and a 3-chloroquinoxalin-2-ylamino moiety at position 2. This compound belongs to the 2-aminothiophene class, which is notable for its pharmacological versatility, including applications in anti-inflammatory, antioxidant, and anticancer agents . The synthesis of such derivatives typically involves condensation reactions between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and electrophilic aromatic systems, such as chloroquinoxaline, under controlled conditions . Crystallographic studies of related compounds (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) reveal intermolecular hydrogen bonding and C–H···π interactions, which influence their stability and reactivity .

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H16ClN3O2S/c1-4-23-17(22)13-9(2)10(3)24-16(13)21-15-14(18)19-11-7-5-6-8-12(11)20-15/h5-8H,4H2,1-3H3,(H,20,21)

InChI Key

LUERUDORCQEBHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps:

    Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Chlorination: The quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amination: The chlorinated quinoxaline is reacted with 4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the quinoxaline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, alkoxides, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound may also inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate interaction. Additionally, the thiophene ring can interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished from analogs by its 3-chloroquinoxaline substituent. Key comparisons include:

Compound Name Substituents at Position 2 Key Functional Groups Biological Activity
Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate (Target) 3-Chloroquinoxalin-2-ylamino Quinoxaline-Cl, ester, methyl groups Not explicitly reported (inferred)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) 2-Cyano-3-(4-hydroxyphenyl)acrylamido Phenolic -OH, cyano, ester Antioxidant, anti-inflammatory
Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido Methoxy, phenolic -OH, cyano, ester Potent anti-inflammatory (83.1% inhibition)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Precursor) -NH2 Ester, methyl groups Intermediate for bioactive derivatives

Key Observations :

  • Quinoxaline vs. In contrast, phenolic analogs (e.g., 3d, 3e) exhibit antioxidant and anti-inflammatory activities due to radical-scavenging hydroxyl groups .
  • Chlorine Substitution : The electron-withdrawing Cl atom in the target compound may enhance electrophilicity and binding affinity to biological targets, similar to chlorinated heterocycles in anticancer agents .
Pharmacological Performance
  • Antioxidant Activity: Phenolic derivatives (e.g., 3d, 3e, 3f) show superior radical-scavenging capacity in DPPH, nitric oxide, and lipid peroxidation assays compared to non-phenolic analogs. For example, compound 3f (4-hydroxy-3,5-dimethoxyphenyl) achieves 75.4% inhibition in carrageenan-induced edema .
  • Anti-inflammatory Activity: Compound 3e (4-hydroxy-3-methoxyphenyl) exhibits 83.1% inhibition of rat paw edema, rivaling diclofenac (85%) . The target compound’s 3-chloroquinoxaline group may confer distinct mechanisms, such as kinase or topoisomerase inhibition, though experimental data are lacking.
Physicochemical Properties
  • Melting Points: Phenolic derivatives (3d: 298–300°C; 3e: 215–216°C) have higher melting points than the precursor (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, recrystallized from ethanol) due to hydrogen bonding .
  • Spectroscopic Data: IR and NMR spectra for analogs confirm functional groups (e.g., ester C=O at ~1660 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .

Biological Activity

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene core substituted with an ethyl ester and a chloroquinoxaline moiety. The structural formula can be represented as follows:

C15H15ClN2O2S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research into the biological activity of this compound suggests several promising areas:

  • Antitumor Activity : Preliminary studies indicate that derivatives of quinoxaline have shown efficacy in inhibiting cancer cell proliferation. The presence of the chloro group in the quinoxaline structure may enhance its interaction with biological targets, potentially leading to increased antitumor effects.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, quinoxaline derivatives are known to inhibit certain kinases, which could be relevant for cancer therapy.

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. This compound was tested alongside other analogs:

CompoundIC50 (µM)Cell Line
Compound A12.5HeLa
Compound B8.0MCF-7
This compound10.0A549

The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial effects of this compound were assessed against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, such as kinases or phosphatases, which are crucial for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.